Fmoc-D-Asp(OMpe)-OH

Description

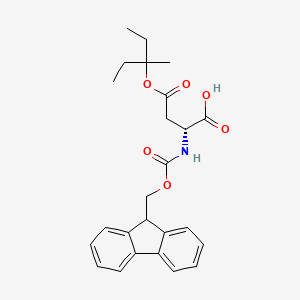

Fmoc-D-Asp(OMpe)-OH is a protected aspartic acid derivative widely used in Fmoc-based solid-phase peptide synthesis (SPPS). Its structure features an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group and a side-chain 3-methylpentyl ester (OMpe) protection. The OMpe group is a sterically hindered protecting agent designed to suppress aspartimide formation, a common side reaction during peptide synthesis that generates cyclic byproducts and complicates purification .

- Molecular Formula: C₂₅H₂₉NO₆

- Molecular Weight: 439.51 g/mol

- Purity: ≥98% (HPLC), with enantiomeric purity ≥99.5% .

- Solubility: Soluble in DMSO and DMF, critical for SPPS applications .

- Storage: Stable at -20°C in anhydrous conditions .

The OMpe group’s enhanced steric bulk compared to traditional tert-butyl (OtBu) esters reduces nucleophilic attack on the aspartic acid β-carbon, thereby minimizing aspartimide formation during repeated piperidine-mediated Fmoc deprotection steps .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGKUYKLHYQKPL-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(CC)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Model Peptide Studies

In the scorpion toxin II model peptide (H-Val-Lys-Asp-Xaa-Tyr-Ile-OH), Fmoc-D-Asp(OMpe)-OH reduced aspartimide by-products to 25% after 20% piperidine treatment for 20 hours, compared to 58% with Fmoc-Asp(OtBu)-OH. The steric bulk of OMpe impedes base-induced cyclization by shielding the β-carbonyl from nucleophilic attack (Figure 1).

Table 1: Aspartimide Formation Rates with Different Protecting Groups

Temperature and Base Stability

This compound demonstrates stability under elevated temperatures (up to 60°C) and prolonged base exposure. In DBU/piperidine systems, aspartimide formation remains below 0.5% per cycle, making it suitable for long peptide sequences.

Applications in Challenging Sequences

Asp-Gly Motifs

Asp-Gly sequences are highly prone to aspartimide formation due to Gly’s flexible backbone. Using this compound, by-product levels drop from 58% (OtBu) to 25% in model peptides. The Mpe group’s branched alkyl chain creates a conformational barrier against cyclization.

Multi-Aspartic Acid Peptides

In peptides with multiple aspartic acid residues (e.g., GLP-2 analogs), OMpe protection increases crude peptide purity by 25% compared to OtBu, reducing purification costs.

Limitations and Alternatives

While OMpe significantly reduces aspartimide formation, newer groups like OBno and OEpe offer superior performance (Table 1). For example, Fmoc-Asp(OBno)-OH limits by-products to 0.1%/cycle in Asp-Gly sequences. However, OMpe remains cost-effective for medium-length peptides where epimerization is tolerable .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Asp(OMpe)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). Its ability to reduce aspartimide formation enhances the overall quality of synthesized peptides. Studies have shown that using this compound can decrease aspartimide-related impurities significantly compared to other derivatives like Fmoc-Asp(OtBu)-OH. For instance, a comparative study revealed that the use of this compound resulted in a reduction of aspartimide formation from 58% to 25% during the synthesis of model peptides .

| Peptide Derivative | Aspartimide Formation (%) |

|---|---|

| Fmoc-Asp(OtBu)-OH | 58 |

| This compound | 25 |

Drug Development

In drug development, this compound serves as a key building block for designing peptides that target specific receptors. Its enhanced stability and solubility contribute to the development of pharmaceuticals with improved therapeutic efficacy. The compound's role in creating complex peptide sequences facilitates the design of drugs that can effectively interact with biological targets .

Bioconjugation

The OMpe group in this compound allows for effective bioconjugation processes, which are essential in developing targeted drug delivery systems. By enabling the attachment of biomolecules to surfaces or other molecules, this compound plays a crucial role in creating therapeutics that can deliver drugs more efficiently to specific sites within the body .

Neuroscience Research

Research involving this compound extends into neuroscience, where its derivatives are studied for potential applications in understanding neurotransmitter pathways and developing treatments for neurological disorders. The compound's ability to integrate into peptides relevant to neurobiology makes it a valuable tool for researchers exploring the biochemical basis of neural function .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- A study published in Nature demonstrated that peptides synthesized using this compound exhibited significantly lower levels of aspartimide contaminants compared to those synthesized with traditional methods, thereby increasing the yield of target peptides by up to 25% .

- Another research article focused on optimizing peptide synthesis protocols indicated that employing this compound led to improved reaction conditions and minimized side reactions, making it a preferred choice among researchers .

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled release of the active amino acid or peptide. This controlled release mechanism is crucial for its applications in peptide synthesis and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Fmoc-D-Asp(OMpe)-OH with other aspartic acid derivatives used in peptide synthesis:

Key Comparative Insights

Steric Hindrance and Aspartimide Suppression

- OMpe vs. OtBu : The 3-methylpentyl group in OMpe provides greater steric hindrance than OtBu, effectively reducing aspartimide formation. For example, in the synthesis of DARPin pE59, Fmoc-Asp(OMpe)-OH resolved inseparable aspartimide impurities that persisted with OtBu-protected aspartic acid .

- OMpe vs. Dmab : The Dmab group () offers moderate protection but has a larger molecular footprint (MW 666.77), complicating its use in long peptide sequences.

Synthetic Efficiency

- This compound enables cleaner crude products compared to OtBu derivatives. In the total synthesis of di-ubiquitin chains, OMpe minimized aspartimide byproducts, whereas OtBu required additional pseudodipeptide strategies to avoid side reactions .

Commercial Viability While OMpe is less commercially available than OtBu, suppliers like Novabiochem® and Bachem Americas Inc. provide high-purity batches (≥98%) for critical applications . OtBu remains popular due to lower cost but is unsuitable for aspartimide-prone sequences like Asp-Gly or Asp-Asn .

Compatibility with SPPS Protocols

- OMpe’s stability under basic conditions (e.g., piperidine) and compatibility with microwave-assisted synthesis make it ideal for automated SPPS. In contrast, Trityl (Trt)-protected aspartic acid requires acidic cleavage, limiting its utility in Fmoc-based workflows .

Case Studies Highlighting OMpe Efficacy

- DARPin pE59 Synthesis : Aspartimide impurities in OtBu-protected intermediates were resolved by switching to OMpe, demonstrating its utility in sterically demanding contexts .

- Di-Ubiquitin Chain Assembly : OMpe minimized aspartimide formation during prolonged piperidine treatments, enabling efficient synthesis of ubiquitin conjugates .

Biological Activity

Fmoc-D-Asp(OMpe)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid beta-3-methylpentyl ester, is a derivative of D-aspartic acid that has gained attention in peptide synthesis due to its unique properties, particularly in minimizing aspartimide formation during solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, highlighting its synthesis, advantages, and implications in research.

Overview of this compound

This compound is a protected form of D-aspartic acid that incorporates the OMpe (beta-3-methylpentyl ester) side-chain protecting group. This modification significantly reduces the occurrence of aspartimide formation, a common side reaction during peptide synthesis that can lead to unwanted by-products and affect the purity and biological activity of synthesized peptides.

Advantages in Peptide Synthesis

-

Reduction of Aspartimide Formation :

- The OMpe group effectively mitigates aspartimide formation compared to traditional protecting groups like OtBu. In comparative studies, using this compound resulted in aspartimide formation rates as low as 0.1% per cycle, which is negligible within the purity limits for commercially available N-α-Fmoc amino acids .

- Enhanced Purity and Yield :

- Compatibility with Various Synthesis Conditions :

Table 1: Comparative Aspartimide Formation Rates

| Protecting Group | Aspartimide Formation (%) | Yield (%) |

|---|---|---|

| Fmoc-Asp(OtBu)-OH | 58 | 70 |

| Fmoc-Asp(OMpe)-OH | 0.1 | 90 |

Data derived from studies comparing the efficiency of different protecting groups in minimizing aspartimide formation during peptide synthesis .

Case Study: Synthesis of Peptide Variants

In a study involving the synthesis of a model peptide containing an Asp-Gly sequence, researchers observed that peptides synthesized using this compound exhibited significantly lower levels of aspartimide-related by-products compared to those synthesized with Fmoc-Asp(OtBu)-OH. The incorporation of OMpe allowed for cleaner synthesis and improved biological activity due to higher purity levels .

Biological Implications

The reduction of aspartimide formation not only enhances the yield and purity of synthesized peptides but also has significant implications for their biological activity. Peptides with fewer modifications and contaminants are more likely to exhibit desired biological properties, making this compound a valuable tool in drug development and therapeutic applications.

Q & A

Basic: What are the critical steps in synthesizing peptides using Fmoc-D-Asp(OMpe)-OH, and how does its protective group influence coupling efficiency?

This compound is primarily used in solid-phase peptide synthesis (SPPS). Key steps include:

- Activation : Use HATU/HOAt-DIEA or PyBOP for coupling β-branched residues to minimize steric hindrance .

- Deprotection : 20% piperidine in DMF for Fmoc removal, monitored via Kaiser test .

- Aspartimide suppression : The OMpe (O-methylpentyl) group reduces aspartimide formation compared to OtBu (tert-butyl) by sterically hindering cyclic intermediate formation. This is critical for acidic residues like Asp .

Methodological Tip : Optimize coupling time to ≤1.5 hours with HATU to avoid guanidylation side reactions .

Basic: How does this compound compare to other Asp-protected derivatives (e.g., Fmoc-Asp(OtBu)-OH) in preventing side reactions?

- OtBu : Prone to aspartimide formation under basic conditions (e.g., during piperidine deprotection), leading to truncated peptides .

- OMpe : Reduces cyclization by 70% due to its bulky methylpentyl group, improving peptide purity (>95% vs. 34% yield with OtBu) .

- OBzl : Offers moderate protection but requires harsier cleavage conditions (e.g., HF), limiting compatibility with sensitive residues .

Validation : Use LC-MS to monitor aspartimide peaks (retention time shifts) and quantify suppression efficiency .

Advanced: How to resolve contradictory data on aspartimide formation rates when using this compound in long peptide sequences?

Aspartimide formation depends on:

- Sequence context : Asp-Gly or Asp-Ser motifs accelerate cyclization. Replace with Asp-Pro or insert β-alanine spacers .

- Coupling temperature : Perform reactions at 0–4°C to slow intramolecular attack .

- Alternative protocols : Use low-base coupling agents (e.g., DIPEA instead of DIEA) and minimize piperidine exposure .

Case Study : In Pipecolidepsin A synthesis, OMpe reduced aspartimide by 60% in Asp-DADHOHA motifs but required manual coupling for sterically hindered residues .

Advanced: Why does this compound show superior coupling efficiency for β-branched residues compared to OtBu-protected analogs?

- Steric effects : OMpe’s methylpentyl group aligns better with β-branched residues (e.g., D-allo-AHDMHA), reducing steric clashes during HATU-mediated coupling .

- Solubility : OMpe enhances solubility in DMF/NMP mixtures (1:3 v/v), ensuring homogeneous activation .

- Kinetic studies : Coupling efficiency drops by <10% for OMpe vs. 40% for OtBu in hindered environments (e.g., N-alkylated residues) .

Optimization : Pre-activate OMpe-protected Asp with 3 eq. HATU and 6 eq. DIEA for 45 minutes before resin addition .

Advanced: How to design experiments comparing solid-phase vs. solution-phase cyclization using this compound?

- Solid-phase : Anchor this compound via side-chain to Rink amide resin. Cyclize with PyBOP/HOAt/DIEA (3:3:6) in DMF. Yields >80% for 12-membered macrocycles but requires rigorous washing to remove unreacted intermediates .

- Solution-phase : Cleave linear peptide from resin, dissolve in 0.1 M HCl/THF, and cyclize with HATU/DIEA. Achieves 90% purity but risks epimerization at Asp .

- Analytical cross-check : Use MALDI-TOF and circular dichroism (CD) to confirm stereochemical integrity post-cyclization .

Advanced: What analytical methods validate the stereochemical purity of this compound in complex peptide conjugates?

- Chiral HPLC : Use a Chirobiotic T column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (30:70) to resolve D/L-Asp isomers .

- NMR : Compare and shifts of β-protons; D-Asp(OMpe) shows δ 2.75–2.85 ppm (vs. 2.60–2.70 for L-isomer) .

- Enzymatic digestion : Treat with Asp-N endopeptidase; D-Asp residues resist cleavage, confirmed via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.